3',5'-Difluoro-3-phenylpropiophenone
Overview
Description
3’,5’-Difluoro-3-phenylpropiophenone is a synthetic compound with the molecular formula C15H11F2O and a molecular weight of 246.25 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions on the phenyl ring, and a phenyl group attached to the propiophenone structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Solvent: A non-polar solvent like dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.
Catalyst: Aluminum chloride (AlCl3) is used as the Lewis acid catalyst to activate the acyl chloride for the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Difluoro-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for the reduction of the ketone group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: The major products of oxidation are carboxylic acids or ketones.
Reduction: The major product of reduction is the corresponding alcohol.
Substitution: The major products of substitution reactions depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3’,5’-Difluoro-3-phenylpropiophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-phenylpropiophenone involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to specific targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dichloro-3-phenylpropiophenone: Similar structure but with chlorine atoms instead of fluorine.
3’,5’-Dimethyl-3-phenylpropiophenone: Similar structure but with methyl groups instead of fluorine.
3’,5’-Difluoro-4-phenylpropiophenone: Similar structure but with the fluorine atoms at different positions.
Uniqueness
3’,5’-Difluoro-3-phenylpropiophenone is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
3',5'-Difluoro-3-phenylpropiophenone (DFPP) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and drug development. This article delves into the biological activity of DFPP, exploring its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DFPP is characterized by the presence of two fluorine atoms at the 3' and 5' positions of the phenyl ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 246.26 g/mol. The compound features a ketone functional group, which plays a significant role in its reactivity and interactions within biological systems.
Synthesis
The synthesis of DFPP typically involves Friedel-Crafts acylation , where 3,5-difluorobenzoyl chloride is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions generally include:
- Temperature: Low temperatures (0-5°C) to control exothermic reactions.
- Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂) are commonly used.
The biological activity of DFPP is primarily linked to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its binding affinity and reactivity. DFPP can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles in biological systems. Although specific molecular targets are not well-documented, compounds with similar structures often exhibit significant pharmacological properties.
Comparative Analysis
The following table summarizes key structural features and potential biological activities of DFPP and related compounds:
Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |
---|---|---|---|
This compound | C15H12F2O | Two fluorine atoms at 3' and 5' positions | Antimicrobial, anti-inflammatory |
2',4'-Difluoro-3-phenylpropiophenone | C15H12F2O | Different fluorination pattern | Varies based on structure |
4-Fluoroacetophenone | C9H9FO | Lacks phenyl substitution at ketone position | Antimicrobial properties |
Case Studies
- Antimicrobial Activity : A study examined the antimicrobial effects of DFPP against various bacterial strains. Results indicated that DFPP exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that DFPP may induce cytotoxic effects, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Future Directions
Research on DFPP is still in its early stages, and further studies are needed to elucidate its specific mechanisms of action and therapeutic potential. Future investigations should focus on:
- Detailed Mechanistic Studies : Understanding how DFPP interacts with specific biological targets.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity while minimizing toxicity.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFFCLLFQPSHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643998 | |
Record name | 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-93-7 | |
Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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